(S)-2-O-Tolylmorpholine

Catalog No.
S13571326
CAS No.
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-O-Tolylmorpholine

Product Name

(S)-2-O-Tolylmorpholine

IUPAC Name

(2S)-2-(2-methylphenyl)morpholine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11/h2-5,11-12H,6-8H2,1H3/t11-/m1/s1

InChI Key

JYEGQCCVQLJHSJ-LLVKDONJSA-N

Canonical SMILES

CC1=CC=CC=C1C2CNCCO2

Isomeric SMILES

CC1=CC=CC=C1[C@H]2CNCCO2

(S)-2-O-Tolylmorpholine is a chiral morpholine derivative characterized by the presence of a tolyl group at the second position of the morpholine ring. Its molecular formula is C11H15NOC_{11}H_{15}NO, and it features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms. The compound's chirality arises from the specific spatial arrangement of its atoms, making it significant in various chemical and biological applications.

, including:

  • Oxidation: This compound can be oxidized to form corresponding N-oxides using various oxidizing agents, which can alter its reactivity and biological activity.
  • Nucleophilic Substitution: The nitrogen atom in the morpholine ring can act as a nucleophile, allowing for substitution reactions with electrophiles. For instance, aminolysis reactions can lead to the formation of new compounds through nucleophilic attack on activated halides .
  • Ring Opening: Under certain conditions, (S)-2-O-Tolylmorpholine may undergo ring-opening reactions that can yield various products depending on the reagents used.

(S)-2-O-Tolylmorpholine and its derivatives exhibit various biological activities. Research indicates that morpholine derivatives have potential pharmacological effects, including:

  • Antimicrobial Activity: Some studies suggest that morpholine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties: Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential use in cancer therapy.
  • Neuroprotective Effects: Morpholine compounds are being investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

The synthesis of (S)-2-O-Tolylmorpholine can be achieved through several methods:

  • Chiral Pool Synthesis: Utilizing chiral starting materials to construct the morpholine ring while introducing the tolyl group at the desired position.
  • Diastereoselective Synthesis: Recent advancements have reported diastereoselective methods for synthesizing 2-substituted morpholines through various catalytic processes .
  • N-Arylation Techniques: The N-arylation of morpholine with aryl halides can yield (S)-2-O-Tolylmorpholine under specific reaction conditions, often employing palladium-catalyzed cross-coupling methods .

(S)-2-O-Tolylmorpholine has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting infections and cancers.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules used in agrochemicals and fine chemicals.
  • Ligands in Catalysis: The compound may also function as a ligand in various catalytic reactions, enhancing reaction efficiency and selectivity.

Studies involving (S)-2-O-Tolylmorpholine often focus on its interactions with biological targets. Research typically examines:

  • Binding Affinity: Investigations into how well (S)-2-O-Tolylmorpholine binds to specific receptors or enzymes, which is crucial for understanding its pharmacological potential.
  • Mechanism of Action: Understanding how this compound exerts its biological effects at the molecular level helps in optimizing its structure for better efficacy.

Several compounds share structural similarities with (S)-2-O-Tolylmorpholine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-MethylmorpholineMorpholine derivativeLacks aromatic substitution; primarily used as a solvent
4-MethylmorpholineMorpholine derivativeExhibits different biological activity compared to 2-substituted variants
2-(4-Chlorophenyl)morpholineMorpholine derivativeExhibits enhanced antimicrobial properties
3-(o-Tolyl)morpholineMorpholine derivativeDifferent substitution pattern affects its reactivity

(S)-2-O-Tolylmorpholine stands out due to its specific chiral configuration and the presence of the tolyl group, which influences both its chemical behavior and biological activity compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.115364102 g/mol

Monoisotopic Mass

177.115364102 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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